Molecular Weight & Lipophilicity vs. Analogs
The molecular weight of 2-propyl-1H-1,3-benzodiazole-5,6-dicarbonitrile (210.23 g/mol) is approximately 25% higher than the unsubstituted parent 1H-benzimidazole-5,6-dicarbonitrile (168.15 g/mol, CAS 267642-46-6) and approximately 15% higher than the 2-methyl analog (182.18 g/mol, CAS 226258-72-6) . These differences arise directly from the propyl (-C3H7) vs. hydrogen vs. methyl (-CH3) 2-substituents. Predicted logP values for the 2-propyl derivative are expected to be higher than for the 2-methyl and unsubstituted analogs due to the additional methylene units in the alkyl chain [1]. This translates to greater solubility in nonpolar organic solvents, which is critical for homogeneous cyclotetramerization reactions used in phthalocyanine preparation.
| Evidence Dimension | Molecular weight and predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 210.23 g/mol; predicted logP higher than 2-methyl analog by approximately 0.5–0.6 log units (class-level estimate for each additional -CH2-) |
| Comparator Or Baseline | 1H-Benzimidazole-5,6-dicarbonitrile: MW 168.15 g/mol; 2-Methyl-1H-benzimidazole-5,6-dicarbonitrile: MW 182.18 g/mol |
| Quantified Difference | MW difference: +42.08 g/mol vs. unsubstituted; +28.05 g/mol vs. 2-methyl. Predicted logP difference: approximately +1.0–1.2 vs. unsubstituted; +0.5–0.6 vs. 2-methyl. |
| Conditions | Calculated molecular weights from molecular formulas; logP prediction based on additive fragment contributions (class-level inference). |
Why This Matters
Higher molecular weight and predicted logP of the 2-propyl derivative directly impact solvent selection for phthalocyanine synthesis and the solubility of the resulting macrocycle, making the 2-propyl variant preferable when organic-phase reactions or nonpolar product solubility are required.
- [1] Kuujia.com. CAS No. 226258-78-2: 2-Propyl-1H-1,3-benzodiazole-5,6-dicarbonitrile. Contains computed physicochemical properties and SMILES for logP estimation. View Source
